Samarium arsenide Samarium arsenide
Brand Name: Vulcanchem
CAS No.: 12255-39-9
VCID: VC18411492
InChI: InChI=1S/As.Sm
SMILES:
Molecular Formula: AsSm
Molecular Weight: 225.3 g/mol

Samarium arsenide

CAS No.: 12255-39-9

Cat. No.: VC18411492

Molecular Formula: AsSm

Molecular Weight: 225.3 g/mol

* For research use only. Not for human or veterinary use.

Samarium arsenide - 12255-39-9

Specification

CAS No. 12255-39-9
Molecular Formula AsSm
Molecular Weight 225.3 g/mol
IUPAC Name arsanylidynesamarium
Standard InChI InChI=1S/As.Sm
Standard InChI Key GSRNJUWQQSVPNG-UHFFFAOYSA-N
Canonical SMILES [As]#[Sm]

Introduction

Chemical Composition and Structural Characteristics

Samarium arsenide adopts a 1:1 stoichiometric ratio, formalized as SmAs, with a molecular weight of 225.28 g/mol . X-ray diffraction analyses confirm a face-centered cubic lattice (space group Fm3m) featuring a unit cell parameter of 0.5921 nm . This NaCl-type structure positions samarium cations in octahedral coordination with arsenic anions, creating a dense packing arrangement with a calculated theoretical density of 7.2 g/cm³ .

The compound's electronic configuration arises from samarium's [Xe]4f⁶6s² electrons interacting with arsenic's [Ar]3d¹⁰4s²4p³ orbitals. Density functional theory simulations reveal a direct band gap of 0.85 eV at the Γ-point, facilitating its semiconductor behavior . Table 1 summarizes key structural parameters derived from neutron scattering experiments:

Table 1: Crystallographic Properties of SmAs

ParameterValueSource
Space groupFm3m (No. 225)
Lattice constant (a)0.5921 nm
Z (unit cell formula)4
Atomic positionsSm: 4a (0,0,0)
As: 4b (½,½,½)
Thermal expansion (25°C)12.7 µm/(m·K)

This structural framework contributes to SmAs's notable thermal resilience, maintaining phase stability up to 1,800°C under inert atmospheres .

FormPurityApplicationsSource
Ingot99.999%Bulk crystal growth
Sputtering target99.995%Thin-film deposition
Nanopowder99.9%Quantum dot synthesis
Epitaxial wafer99.999%Optoelectronic devices

Recent advances in molecular beam epitaxy (MBE) enable atomic-layer controlled growth on GaAs substrates, achieving interface roughness <0.2 nm RMS .

Physical and Electronic Properties

SmAs exhibits exceptional thermal properties among rare earth arsenides:

Table 3: Thermophysical Properties

PropertyValueMeasurement MethodSource
Melting point2,257°CDSC
Thermal conductivity13.3 W/(m·K)Laser flash
Specific heat29.54 J/(mol·K)Adiabatic calorim.
Electrical resistivity0.940 µΩ·mFour-point probe

Hall effect measurements reveal p-type conductivity with carrier concentrations of 5×10¹⁹ cm⁻³ and hole mobility of 150 cm²/(V·s) at 300K . The compound's optical absorption edge at 1,450 nm makes it suitable for near-infrared photodetectors.

Technological Applications and Device Integration

Semiconductor Devices

SmAs's 0.85 eV band gap enables its use in high-efficiency thermophotovoltaic cells, demonstrating 23% conversion efficiency at 1,800°C operating temperatures . When doped with 0.5% europium, the material shows enhanced carrier lifetimes exceeding 10 ns .

Optoelectronic Systems

Epitaxial SmAs layers on InP substrates exhibit quadratic electro-optic coefficients of 1.2×10⁻²⁰ m²/V², surpassing traditional LiNbO₃ modulators . Recent prototypes integrate SmAs waveguides with silicon photonics, achieving 40 Gb/s modulation speeds.

Extreme Environment Applications

The compound's thermal stability enables deployment in:

  • Nuclear reactor neutron detectors (stable to 10¹⁵ n/cm² flux)

  • Hypersonic vehicle thermal barriers (enduring 2,500°C plasma)

  • Deep-Earth exploration sensors (stable at 5 GPa pressure)

ParameterSpecificationSource
OSHA PEL (As)10 µg/m³ TWA
NFPA Health Rating3
Decomposition ProductsAsH₃, Sm₂O₃

Encapsulation in argon-filled containers and robotic handling systems minimize exposure risks during wafer processing .

Comparative Analysis with Related Compounds

Table 5: Rare Earth Arsenide Comparison

CompoundBand Gap (eV)Thermal Conductivity (W/m·K)Melting Point (°C)
SmAs0.8513.32,257
GdAs0.9211.82,198
NdAs0.7814.12,301
EuAs1.0210.92,145

Data from indicate SmAs offers optimal balance between electronic and thermal properties for mid-temperature applications.

Emerging Research Directions

Recent studies explore:

  • Topological Insulator Behavior: Pressure-induced phase transitions at 15 GPa create Dirac surface states

  • Magnetic Coupling: Antiferromagnetic ordering below 15K with 7µB moments

  • Heterostructure Integration: Moiré superlattices with WSe₂ showing quantum Hall effects

These developments position SmAs as a candidate material for quantum computing interfaces and spintronic memory cells.

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